4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
Description
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked via an amino group to the benzamide core. The N-substituent is a tetrahydro-2H-pyran-4-ylmethyl group, which introduces a six-membered oxygen-containing ring.
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxan-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H24N4O2/c1-13-11-14(2)22-19(21-13)23-17-5-3-16(4-6-17)18(24)20-12-15-7-9-25-10-8-15/h3-6,11,15H,7-10,12H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
PTZUBFKSBOFTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC3CCOCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with appropriate reagents.
Preparation of Tetrahydropyran Derivative: Tetrahydro-2H-pyran-4-amine is prepared by reducing tetrahydropyran-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it could bind to a kinase enzyme, blocking its activity and thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three analogs with shared motifs:
Key Observations :
- Substituent Effects : The target compound’s tetrahydro-2H-pyran group may improve solubility compared to the 4-methoxyphenyl analog in , which likely increases hydrophobicity .
- Bioactivity : Venetoclax’s complex structure (e.g., sulfonyl and nitro groups) enhances target specificity for BCL-2, a feature absent in the simpler target compound .
- Linkage Variations: The acetamide derivative in uses a sulfanyl bridge (C–S–C) instead of an amino group (C–NH–C), which may alter electronic properties and binding kinetics .
Physicochemical Properties
Biological Activity
The compound 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrimidine ring substituted with a tetrahydro-pyran moiety and a benzamide group. The molecular formula is , and its molecular weight is approximately 320.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 320.41 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research indicates that compounds containing the pyrimidine moiety possess significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. The inhibition of ALK5 (activin-like kinase 5), a receptor involved in TGF-β signaling, has been particularly noted for its role in cancer progression .
Antimicrobial Properties
The biological evaluation of similar pyrimidine derivatives has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the structural features of the compounds, which enhance their interaction with bacterial cell membranes .
The mechanism of action for the biological activity of This compound is thought to involve:
- Inhibition of Enzyme Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways essential for cell survival.
- Modulation of Signaling Pathways : By interfering with key signaling pathways like TGF-β, these compounds can alter cellular responses to growth factors.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various apoptotic pathways.
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound showed significant tumor growth inhibition at doses as low as 30 mg/kg without notable toxicity, suggesting a favorable therapeutic index .
- Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of pyrimidine derivatives, where compounds were tested against standard bacterial strains. Results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
